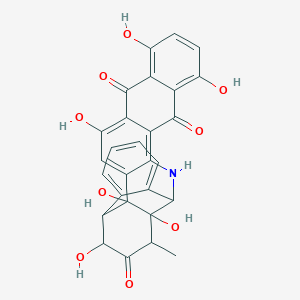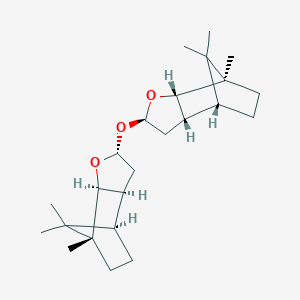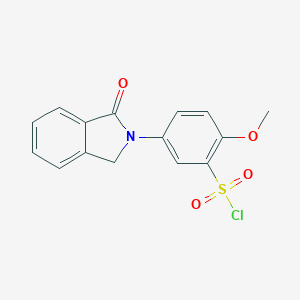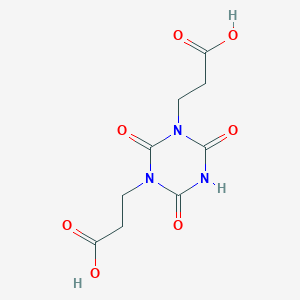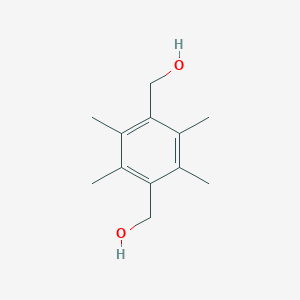
3,6-Bis(hydroxymethyl)durene
Übersicht
Beschreibung
3,6-Bis(hydroxymethyl)durene is a well-known biopharmaceutical intermediate that is widely used in drug discovery for cancer, cardiovascular diseases, and neurodegenerative diseases . It is also known by its synonyms: 1,4-Bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene and 2,3,5,6-Tetramethyl-p-xylene-α,α’-diol .
Molecular Structure Analysis
The molecular formula of 3,6-Bis(hydroxymethyl)durene is C12H18O2, and its molecular weight is 194.27 . The exact mass is 194.13100 .Physical And Chemical Properties Analysis
3,6-Bis(hydroxymethyl)durene is a solid at 20°C . It appears as a white to light yellow to light orange powder or crystal . It has a melting point range of 254.0 to 258.0°C , and it is almost transparent in hot pyridine . Its density is 1.066g/cm3, and it has a boiling point of 362.9°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis
3,6-Bis(hydroxymethyl)durene is instrumental in creating unsaturated polyester resins. These resins, formed with different diacids or anhydrides and glycols, exhibit the ability to cure with styrene at room temperature. Their thermal behavior is studied using thermogravimetric analysis and differential scanning calorimetry (Tawfik, 2001).
2. Organic Light-Emitting Diodes (OLEDs)
Novel durene-containing molecules derived from 4,4′-bis(9-carbazolyl)biphenyl (CBP) by inserting durene have been used as host materials for blue phosphors in OLEDs. These materials, due to the structural configuration of durene, exhibit higher thermal stabilities and improved performance in blue phosphorescent OLEDs (Deng, Wang, Zhang, & Li, 2012).
3. Chemical Synthesis
In chemical synthesis, durene derivatives are used to create N-heterocyclic carbene silver(I) and mercury(II) complexes. These complexes demonstrate interesting molecular structures and interactions, such as aromatic π–π stacking interactions (Liu et al., 2008) (Liu et al., 2010).
4. Material Science
In the realm of material science, polyalkylated aromatic monomers and polymers, including some poly(ether ketone)s and polyimides, have been derived from diaroyldurenes and bis(aminobenzoyl)durenes, respectively. These materials display unique thermal and mechanical properties (Hendy, Patterson, & Smith, 1995) (Chisholm, Dewar, & Smith, 1995).
5. Gas Permeation Membranes
Research has shown the effectiveness of blending 6FDA-durene with polynorbornene to create membranes that improve H2 permselectivity. These blend membranes exhibit increased permeability and selectivity due to changes in structural free volume (Yu, Lim, & Seo, 2018).
6. Chemical Catalysis
Durene derivatives are utilized in chemical catalysis, for instance, in the synthesis of bis(indolyl)methanes and in immobilizing molecular catalysts for fine-tuning their steric and electronic properties (Khalafi‐Nezhad et al., 2008) (Zhong et al., 2014).
Safety And Hazards
The safety data sheet (SDS) for 3,6-Bis(hydroxymethyl)durene suggests that suitable protective equipment should be worn to prevent the dispersion of dust. Hands and face should be thoroughly washed after handling. A local exhaust should be used if dust or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)-2,3,5,6-tetramethylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h13-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOOHBQJRVMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CO)C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226189 | |
| Record name | Hexamethylbenzene-alpha1,alpha4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(hydroxymethyl)durene | |
CAS RN |
7522-62-5 | |
| Record name | 2,3,5,6-Tetramethyl-1,4-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7522-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylbenzene-alpha1,alpha4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007522625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7522-62-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexamethylbenzene-alpha1,alpha4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethylbenzene-α1,α4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
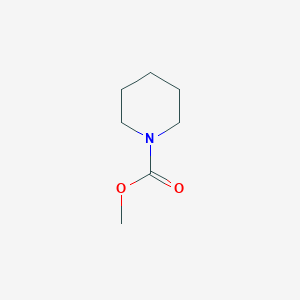

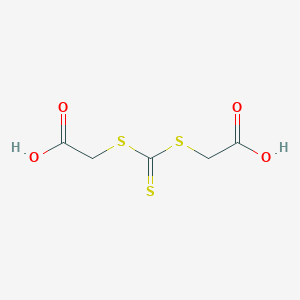
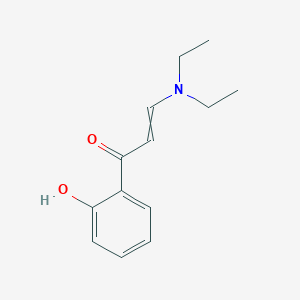
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
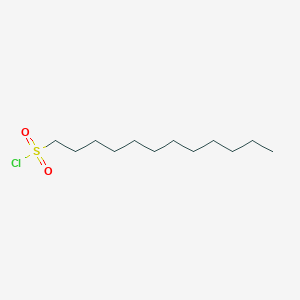

![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
